molecular formula C10H9FO4 B035174 Dimethyl 4-fluorophthalate CAS No. 110706-50-8

Dimethyl 4-fluorophthalate

Cat. No. B035174
M. Wt: 212.17 g/mol
InChI Key: UPXQAPWOMHKSBU-UHFFFAOYSA-N
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Patent
US05322954

Procedure details

Dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate was dissolved in methylene chloride and stirred over basic alumina for 4 hours. An aliquot was removed and the major product shown to be dimethyl 4-fluorophthalate by GC analysis.
Name
Dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([C:12]([O:14][CH3:15])=[O:13])[CH2:4][CH:3]1[F:16]>C(Cl)Cl>[CH3:10][O:9][C:7](=[O:8])[C:6]1[C:5](=[CH:4][C:3]([F:16])=[CH:2][CH:11]=1)[C:12]([O:14][CH3:15])=[O:13]

Inputs

Step One
Name
Dimethyl 5-bromo-4-fluoro-3,4,5,6-tetrahydrophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(CC(=C(C(=O)OC)C1)C(=O)OC)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred over basic alumina for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An aliquot was removed

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC(C=1C(C(=O)OC)=CC(=CC1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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